molecular formula C12H20O4 B1357392 Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 24730-88-9

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No. B1357392
CAS RN: 24730-88-9
M. Wt: 228.28 g/mol
InChI Key: VFWAGFFGWYTECB-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 24730-88-9 . It is a colorless to light-yellow liquid .


Synthesis Analysis

The synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves the use of pTSA.H2O (1 equiv.) in an acetone/H2O (0.5 M, 1/1) solution . The mixture is refluxed overnight, then concentrated to remove acetone . The resulting solution is diluted with ethyl acetate, and the layers are separated .


Molecular Structure Analysis

The molecular structure of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate contains a total of 37 bonds . These include 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 2 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is 228.29 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis Techniques

  • Enantiomerically Pure Spiroacetals: A new approach for synthesizing enantiomerically pure spiroacetals, including Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate derivatives, involves using enantiomerically pure homopropargylic alcohols obtained from lithium acetylide opening of enantiomerically pure epoxides (Schwartz et al., 2005). This method is applicable to complex spiroacetal systems and allows for individual construction of the spiroacetal rings.

Crystallographic Analysis

  • Supramolecular Arrangements: The preparation of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate and its derivatives has been studied with a focus on the relationship between molecular and crystal structure. These studies highlight the role of substituents on the cyclohexane ring in determining supramolecular arrangements (Graus et al., 2010).

Nonlinear Optical Materials

  • Optical Device Applications: Research has identified 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane as a new organic material suitable for nonlinear optical devices. Studies focused on material purification, single crystal growth, and characterization for application in devices like frequency doublers of laser diodes (Kagawa et al., 1994).

Pheromone Synthesis

  • Bee Pheromone Component: The synthesis of stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, has been achieved starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate (Mori & Ikunaka, 1984).

Pharmacological Evaluation

  • Dopamine Agonists: A study on the pharmacological evaluation of 7-methyl-1,4-dioxaspiro[4.5]decanes, related to Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, showed potential as dopamine agonists, particularly in the cat cardioaccelerator nerve assay (Brubaker & Colley, 1986).

Mass Spectrometric Study

  • Mass Spectrometry: A mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane provided insights into its fragmentation patterns, which is crucial for understanding its chemical behavior and properties (Solomons, 1982).

Synthetic Methods Development

  • Organic Synthesis: Research has been focused on developing efficient synthetic methods for various dioxaspiro[4.5]decane derivatives, which are crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Feng-bao, 2006).

Safety And Hazards

The safety information for Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-14-10(13)11(2)4-6-12(7-5-11)15-8-9-16-12/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWAGFFGWYTECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597294
Record name Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

CAS RN

24730-88-9
Record name Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of LDA (7.0 mL, 14 mmol, 2M solution in THF/ethylbenzene) in THF (10 mL) was added a solution of 1,4-dioxa-spiro[4.5]decane-8-carboxylic acid ethyl ester (Compound 282H, 2.14 g, 9.99 mmol) in THF (5 mL) at −78° C. under nitrogen. The resulting mixture was stirred at this temperature for 30 min, then a solution of methyl iodide (1.98 g, 14.0 mmol) in THF (5 mL) was added. The resulting mixture was slowly warmed to rt overnight. The reaction was quenched with sat. aq. NH4Cl (20 mL) and diluted with EtOAc (50 mL). The organic layer was washed with brine (30 mL), and dried over anhydrous sodium sulfate. The solvents were evaporated under reduced pressure to give the desired compound as a light-yellow oil, 2.30 g, 100% yield. The material was used in next step without further purification. 1H NMR (CDCl3): 1.20 (s, 3H), 1.26 (t, J=7.1 Hz, 3H), 1.52-1.68 (m, 6H), 2.12-2.17 (m, 2H), 3.94 (s, 4H), 4.15 (q, J=7.1 Hz, 2H).
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7 mL
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2.14 g
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10 mL
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5 mL
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1.98 g
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5 mL
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Yield
100%

Synthesis routes and methods II

Procedure details

Into a 500 mL round-bottomed flask was added diisopropylamine (7.98 mL) in tetrahydrofuran (233 mL) to give a colorless solution. The mixture was cooled to −78° C. under N2 and n-BuLi (2.5 M in hexanes, 22.40 mL) was added. The reaction was stirred for 30 minutes and ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (10 g) was added. The reaction was allowed to stir for 1.5 hours upon which time CH3I (4.38 mL) was added. The reaction was allowed to warm to room temperature overnight with stirring. Water was added and the aqueous layer was extracted with ethyl acetate. The combined organics were dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by normal phase flash column chromatography (Analogix, 0-50% hexanes/ethyl acetate).
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7.98 mL
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233 mL
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22.4 mL
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10 g
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4.38 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Lithium diethylamide was prepared by adding (5 min) nBuLi in hexanes (94 mL, 150 mmol) to a solution of diisopropylamine (22.80 mL, 160 mmol) in THF (50 mL) at −30° C. (dry ice/acetone) under N2. After 20 min, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (21.43 g, 100 mmol) in THF (25 mL) was added over 5 min. After 20 min, iodomethane (28.4 g, 200 mmol) in THF (25 mL) was added over 5 min. The resulting solution was stirred at −30° C. for 20 min and then allowed to slowly warm to room temperature overnight under N2. The reaction was quenched with water (200 mL). The solution was concentrated to remove THF. The aqueous solution was extracted with CH2Cl2 (3×100 mL) and the organic layer dried (MgSO4), filtered, and concentrated to yield ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (22 g, 96 mmol, 96% yield) as a yellow oil. LCMS: m/z 229 (M+H). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 4.13 (2 H, q, J=7.22 Hz), 3.92 (4 H, s), 2.06-2.16 (2 H, m), 1.57-1.66 (4 H, m), 1.51 (2 H, dd, J=12.97, 4.12 Hz), 1.24 (3 H, t, J=7.17 Hz), 1.17 (3 H, s).
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hexanes
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94 mL
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22.8 mL
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dry ice acetone
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21.43 g
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25 mL
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28.4 g
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Citations

For This Compound
2
Citations
FA Esteve-Turrillas, C Agulló, JV Mercader… - Analyst, 2018 - pubs.rsc.org
Immunochemical methods have been consolidated during the last few years as complementary analytical strategies for chemical contaminant and residue determination. However, …
Number of citations: 10 pubs.rsc.org
WL Jia, SV Ces… - The Journal of Organic …, 2021 - ACS Publications
Divergent total syntheses of 10 yaequinolone-related natural products have been achieved for the first time by late-stage C–H olefination of 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(…
Number of citations: 11 pubs.acs.org

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